molecular formula C16H23N3O2S B276992 N-[3-(diethylamino)propyl]-8-quinolinesulfonamide

N-[3-(diethylamino)propyl]-8-quinolinesulfonamide

Cat. No. B276992
M. Wt: 321.4 g/mol
InChI Key: DCCCBBJKKCVKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(diethylamino)propyl]-8-quinolinesulfonamide, also known as DPAQ, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative of 8-hydroxyquinoline, which has been shown to have a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.

Mechanism of Action

N-[3-(diethylamino)propyl]-8-quinolinesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving its substrate, which leads to the inhibition of MMP activity. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to be a selective inhibitor of MMP-2 and MMP-9, which are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of MMP activity, the reduction of inflammation, and the induction of apoptosis in cancer cells. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and Crohn's disease. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.

Advantages and Limitations for Lab Experiments

N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has several advantages for use in lab experiments. It is a selective inhibitor of MMP-2 and MMP-9, which makes it useful for studying the role of these enzymes in various biological processes. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide is also stable and easy to handle, which makes it a convenient tool for researchers. However, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments. Additionally, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for research on N-[3-(diethylamino)propyl]-8-quinolinesulfonamide. One area of research is the development of more potent and selective MMP inhibitors based on the structure of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide. Another area of research is the evaluation of the efficacy of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide in animal models of various diseases such as arthritis and cancer. Additionally, the potential use of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide in combination with other drugs for the treatment of these diseases should be explored. Finally, the development of new methods for the synthesis of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide and its analogs should be investigated to improve its availability and accessibility for research purposes.
Conclusion:
In conclusion, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide is a sulfonamide derivative of 8-hydroxyquinoline that has potential applications in scientific research due to its ability to inhibit MMP activity. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has several advantages for use in lab experiments, including its selectivity and stability. However, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide also has some limitations, such as its low solubility in water and cytotoxic effects at high concentrations. Future research on N-[3-(diethylamino)propyl]-8-quinolinesulfonamide should focus on the development of more potent and selective MMP inhibitors, the evaluation of its efficacy in animal models of various diseases, and the development of new methods for its synthesis.

Synthesis Methods

The synthesis of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide involves the reaction of 8-hydroxyquinoline with diethylamine and propylsulfonyl chloride. This reaction results in the formation of N-[3-(diethylamino)propyl]-8-quinolinesulfonamide, which can be purified using various methods, such as recrystallization or chromatography. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been widely used in scientific research due to its ability to inhibit the activity of metalloproteinases, which are enzymes involved in various biological processes such as tissue remodeling, inflammation, and cancer progression. N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. MMPs have been implicated in various diseases such as arthritis, atherosclerosis, and cancer. Therefore, N-[3-(diethylamino)propyl]-8-quinolinesulfonamide has potential applications in the treatment of these diseases.

properties

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

N-[3-(diethylamino)propyl]quinoline-8-sulfonamide

InChI

InChI=1S/C16H23N3O2S/c1-3-19(4-2)13-7-12-18-22(20,21)15-10-5-8-14-9-6-11-17-16(14)15/h5-6,8-11,18H,3-4,7,12-13H2,1-2H3

InChI Key

DCCCBBJKKCVKTE-UHFFFAOYSA-N

SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

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